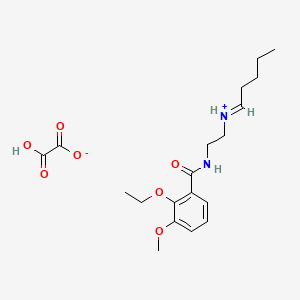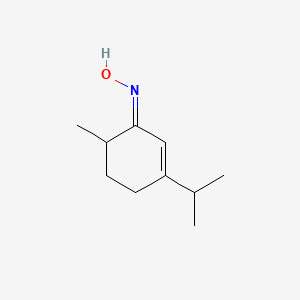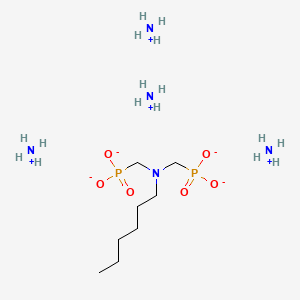
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol . . This compound is characterized by its unique structure, which includes a hexylimino group and bisphosphonate moieties, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of ammonium hydroxide. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Substituted bisphosphonates.
科学的研究の応用
Chemistry: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between bisphosphonates and biological molecules. It is also used in the development of new drugs targeting bone diseases.
Medicine: Its ability to inhibit bone resorption makes it a promising candidate for therapeutic use.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment enhances the efficiency and longevity of industrial systems.
作用機序
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate groups bind to metal ions, forming stable complexes that inhibit various biochemical processes. In the context of bone resorption, the compound inhibits the activity of osteoclasts, the cells responsible for breaking down bone tissue. This inhibition is achieved through the binding of the bisphosphonate groups to hydroxyapatite, a major component of bone.
類似化合物との比較
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate .
Comparison: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and stability, making it more effective in certain applications. Additionally, the hexylimino group provides greater flexibility in forming complexes with metal ions, which can be advantageous in catalysis and coordination chemistry.
特性
CAS番号 |
94202-05-8 |
|---|---|
分子式 |
C8H33N5O6P2 |
分子量 |
357.33 g/mol |
IUPAC名 |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
InChIキー |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


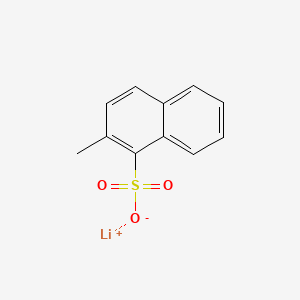
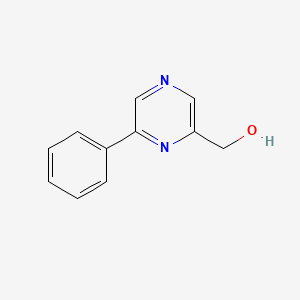
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
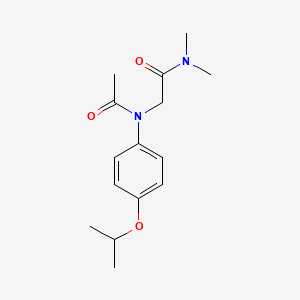
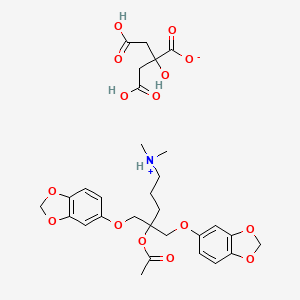
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
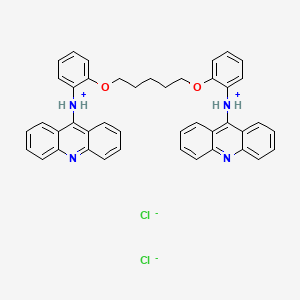

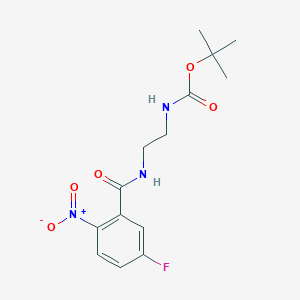
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
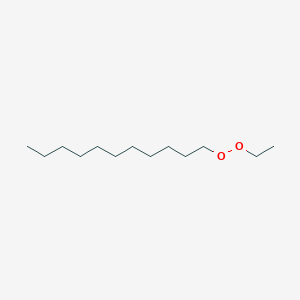
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
